molecular formula C10H11ClFNO B13526881 3-(3-Chloro-5-fluorophenyl)morpholine

3-(3-Chloro-5-fluorophenyl)morpholine

Cat. No.: B13526881
M. Wt: 215.65 g/mol
InChI Key: CKZXLKLQZHORDL-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)morpholine typically involves the reaction of 3-chloro-5-fluoroaniline with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as dioxane or acetonitrile. The process may involve the use of a base like sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

    Oxidation and Reduction: The morpholine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted morpholine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenyl)morpholine
  • 3-(3-Chloro-5-bromophenyl)morpholine
  • 3-(3-Chloro-5-methylphenyl)morpholine

Uniqueness

3-(3-Chloro-5-fluorophenyl)morpholine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-(3-chloro-5-fluorophenyl)morpholine

InChI

InChI=1S/C10H11ClFNO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2

InChI Key

CKZXLKLQZHORDL-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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